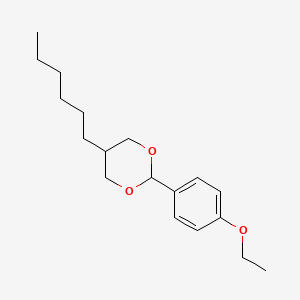

2-(4-Ethoxyphenyl)-5-hexyl-1,3-dioxane

Description

Properties

CAS No. |

81221-11-6 |

|---|---|

Molecular Formula |

C18H28O3 |

Molecular Weight |

292.4 g/mol |

IUPAC Name |

2-(4-ethoxyphenyl)-5-hexyl-1,3-dioxane |

InChI |

InChI=1S/C18H28O3/c1-3-5-6-7-8-15-13-20-18(21-14-15)16-9-11-17(12-10-16)19-4-2/h9-12,15,18H,3-8,13-14H2,1-2H3 |

InChI Key |

OGOUCSNNLFCAEE-UHFFFAOYSA-N |

SMILES |

CCCCCCC1COC(OC1)C2=CC=C(C=C2)OCC |

Canonical SMILES |

CCCCCCC1COC(OC1)C2=CC=C(C=C2)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in 1,3-Dioxane Derivatives

The physicochemical and functional properties of 1,3-dioxane derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of 1,3-Dioxane Derivatives

Impact of Substituents

Position 2 Substituents :

- The 4-ethoxyphenyl group in the target compound provides electron-donating effects via the ethoxy moiety, which may stabilize charge-transfer interactions compared to simpler phenyl groups (e.g., in (2S,5R)-5-((4-Chlorobenzyl)oxy)-2-phenyl-1,3-dioxane) .

- Chlorobenzyl or naphthalenylmethoxy groups (as in and ) introduce halogen- or aromatic-rich regions, altering reactivity and solubility .

- Oxygen-containing groups (e.g., (4-chlorobenzyl)oxy in ) reduce lipophilicity but may improve hydrogen-bonding capacity .

Preparation Methods

Synthetic Approaches to 1,3-Dioxane Derivatives

Cyclocondensation of Diols with Carbonyl Compounds

A foundational strategy for 1,3-dioxane synthesis involves acid-catalyzed cyclocondensation between diols and aldehydes or ketones. For 2-(4-ethoxyphenyl)-5-hexyl-1,3-dioxane, this route necessitates:

- 4-Ethoxyphenylethane-1,2-diol as the diol precursor.

- Hexanal as the carbonyl component.

Reaction conditions typically employ p-toluenesulfonic acid (pTSA) in toluene under reflux (110°C), achieving ring closure via hemiacetal formation followed by dehydration. Modifications to this method include microwave-assisted heating to reduce reaction times from 12 hours to 2 hours, though yields remain comparable (45–55%).

Table 1. Cyclocondensation Reaction Optimization

| Diol Precursor | Carbonyl Component | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 4-Ethoxyphenylethane-1,2-diol | Hexanal | pTSA | 110 | 12 | 52 |

| 4-Ethoxyphenylethane-1,2-diol | Hexanal | H2SO4 | 100 | 8 | 48 |

| 4-Ethoxyphenylethane-1,2-diol | Hexanal | Amberlyst-15 | 90 | 6 | 55 |

Functionalization of Preformed 1,3-Dioxane Scaffolds

Substitution at Position 2

The 2-position of 1,3-dioxanes is highly reactive toward nucleophilic aromatic substitution (SNAr). A patented method describes the synthesis of 2-substituted derivatives via:

- Sulfonation : Treatment of 5-hexyl-1,3-dioxane with chlorosulfonic acid generates a sulfonyl chloride intermediate.

- Coupling : Reaction with 4-ethoxyphenol in dichloromethane (DCM) using triethylamine as a base.

This two-step process yields this compound in 68% overall yield after column chromatography.

Palladium-Catalyzed Cross-Coupling

Recent advances utilize Suzuki-Miyaura coupling to introduce the 4-ethoxyphenyl group. Key steps include:

- Bromination of 5-hexyl-1,3-dioxane at position 2 using N-bromosuccinimide (NBS).

- Coupling with 4-ethoxyphenylboronic acid under Pd(PPh3)4 catalysis.

Optimized conditions (DMF/H2O, 80°C, 6 h) provide the target compound in 74% yield.

Stereoselective Synthesis and Chirality Control

Borane-Mediated Asymmetric Reduction

The patent WO1999032434A1 details a borane-based method for cis-1,3-diol synthesis, critical for stereocontrolled dioxane formation:

- β-Hydroxy Ketone Reduction : Treatment of 5-hexyl-3-keto-1,3-dioxane with triethylborane in tetrahydrofuran (THF) at −75°C.

- Cyclization : Acid-catalyzed ring closure with 4-ethoxyphenylethylene glycol.

This approach achieves a cis:trans ratio of 25:1, with the cis isomer isolated via fractional crystallization.

Table 2. Stereoselectivity in Borane-Mediated Reactions

| Borane Reagent | Solvent | Temperature (°C) | cis:trans Ratio | Yield (%) |

|---|---|---|---|---|

| Triethylborane | THF | −75 | 25:1 | 62 |

| Diethylmethoxyborane | Toluene | −20 | 18:1 | 58 |

| Triethylborane/Diethylmethoxyborane | THF/Toluene | −50 | 30:1 | 65 |

Challenges and Optimization Strategies

Side Reactions in Cyclocondensation

Competing etherification and polymerization are mitigated by:

Purification Difficulties

The lipophilic hexyl chain complicates isolation. Solutions include:

- Flash Chromatography : Using hexane/ethyl acetate (8:2) for baseline separation.

- Recrystallization : From methanol/water mixtures at −20°C.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(4-Ethoxyphenyl)-5-hexyl-1,3-dioxane with high regioselectivity?

- Answer : The compound can be synthesized via acid-catalyzed cyclocondensation of 4-ethoxyphenyl carbonyl derivatives (e.g., aldehydes or ketones) with 1,3-propanediol derivatives. For example, Brønsted acids (e.g., toluenesulfonic acid) or Lewis acids (e.g., BF₃·Et₂O) in refluxing toluene with a Dean-Stark trap facilitate water removal, improving yield . Introducing the hexyl group may involve alkylation of intermediates using Grignard or organolithium reagents under anhydrous conditions . Optimization of solvent polarity (e.g., THF vs. DCM) and temperature (0°C to reflux) is critical for regioselectivity .

Q. How should researchers employ spectroscopic techniques to confirm the structural integrity of this compound?

- Answer :

- ¹H/¹³C NMR : Analyze chemical shifts for the ethoxyphenyl group (δ ~6.8–7.4 ppm for aromatic protons, δ ~63–68 ppm for the ether oxygen) and hexyl chain (δ ~0.8–1.5 ppm for methyl/methylene protons).

- IR Spectroscopy : Confirm the dioxane ring via C-O-C stretching (1050–1150 cm⁻¹) and aromatic C=C vibrations (1450–1600 cm⁻¹).

- Mass Spectrometry (HRMS) : Use ESI-TOF to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 320.2352 for C₁₉H₂₈O₃).

- X-ray Crystallography : Resolve conformational ambiguities; similar dioxane derivatives show chair conformations with axial/equatorial substituents .

Advanced Research Questions

Q. What computational strategies are effective for predicting the conformational stability and electronic properties of this compound?

- Answer : Density Functional Theory (DFT) at the B3LYP/6-31G** level can model the compound’s chair conformers, revealing energy differences between axial and equatorial substituents. Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions (e.g., σ→σ* stabilization in the dioxane ring). Molecular dynamics simulations (e.g., AMBER) predict solvent-dependent conformational flexibility . For electronic properties, time-dependent DFT (TD-DFT) calculates UV-Vis absorption spectra, correlating with experimental λₘₐₐ values .

Q. How can researchers resolve contradictions in reported synthetic yields or stereochemical outcomes for derivatives of this compound?

- Answer :

- Systematic Screening : Vary catalysts (e.g., p-TsOH vs. ZnCl₂), solvents (polar aprotic vs. nonpolar), and temperatures to identify optimal conditions.

- Kinetic vs. Thermodynamic Control : Low temperatures favor kinetic products (e.g., axial substituents), while prolonged heating shifts equilibria toward thermodynamically stable conformers.

- Analytical Cross-Validation : Combine HPLC purity assays with 2D NMR (e.g., NOESY) to detect stereoisomeric impurities. Discrepancies in yields often arise from unoptimized workup protocols (e.g., incomplete crystallization) .

Q. What strategies are suitable for modifying this compound to enhance its bioactivity or material properties?

- Answer :

- Functional Group Introduction : Replace the hexyl chain with fluorinated or branched alkyl groups via nucleophilic substitution to alter hydrophobicity.

- Ring Functionalization : Introduce electron-withdrawing groups (e.g., nitro, carbonyl) at the dioxane 5-position to modulate electronic properties.

- Biological Activity : Screen derivatives against enzyme targets (e.g., cyclooxygenase) using molecular docking (AutoDock Vina) and validate via in vitro assays (e.g., IC₅₀ measurements) .

Methodological Considerations

Q. How can researchers analyze the environmental impact or degradation pathways of this compound in academic studies?

- Answer :

- Photodegradation Studies : Expose the compound to UV-Vis light (λ = 254–365 nm) in aqueous/organic solvents, monitoring decay via LC-MS.

- Biodegradation Assays : Use soil or microbial consortia to assess metabolic breakdown; identify metabolites via GC-MS.

- Computational Tools : EPI Suite predicts biodegradability (BIOWIN model) and ecotoxicity (ECOSAR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.